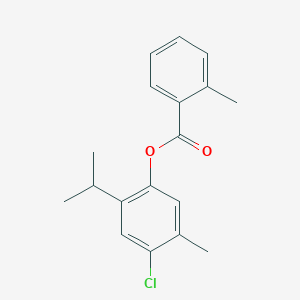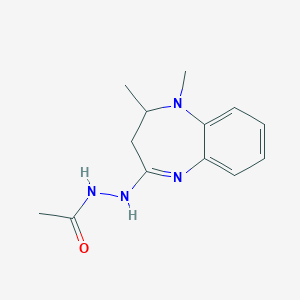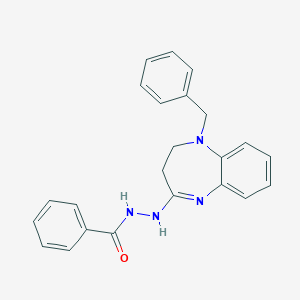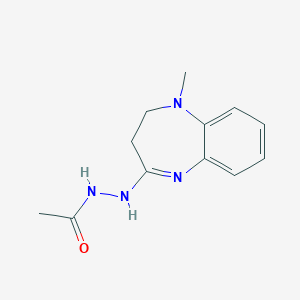
4-Chloro-2-isopropyl-5-methylphenyl 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-isopropyl-5-methylphenyl 2-methylbenzoate, also known as Clonazolam, is a research chemical that belongs to the benzodiazepine class of drugs. It was first synthesized in the 1970s and has since gained popularity among researchers due to its potential therapeutic applications. In
Mechanism of Action
4-Chloro-2-isopropyl-5-methylphenyl 2-methylbenzoate works by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain, leading to a calming effect. 4-Chloro-2-isopropyl-5-methylphenyl 2-methylbenzoate binds to the GABA-A receptor, increasing its affinity for GABA and enhancing its inhibitory effect.
Biochemical and Physiological Effects:
4-Chloro-2-isopropyl-5-methylphenyl 2-methylbenzoate has a range of biochemical and physiological effects. It has been shown to reduce anxiety, induce sleep, and prevent seizures. It can also cause drowsiness, dizziness, and impaired coordination. 4-Chloro-2-isopropyl-5-methylphenyl 2-methylbenzoate has been associated with the development of tolerance and dependence, making it important to use caution when using this compound.
Advantages and Limitations for Lab Experiments
4-Chloro-2-isopropyl-5-methylphenyl 2-methylbenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a long half-life, making it useful for studying the pharmacokinetics of benzodiazepines. However, its high potency and potential for dependence make it important to use caution when handling and administering this compound.
Future Directions
There are several potential future directions for research on 4-Chloro-2-isopropyl-5-methylphenyl 2-methylbenzoate. Researchers may investigate its potential use in treating anxiety disorders, insomnia, and seizures. They may also study its pharmacokinetics and metabolism to better understand its effects and potential for tolerance and dependence. Additionally, researchers may investigate the structure-activity relationship of 4-Chloro-2-isopropyl-5-methylphenyl 2-methylbenzoate to develop new compounds with improved therapeutic potential.
Conclusion:
In conclusion, 4-Chloro-2-isopropyl-5-methylphenyl 2-methylbenzoate is a research chemical with potential therapeutic applications. Its synthesis method is relatively straightforward, and it has been used in scientific research to study its pharmacological effects. Researchers have investigated its potential use in treating anxiety disorders, insomnia, and seizures. 4-Chloro-2-isopropyl-5-methylphenyl 2-methylbenzoate works by enhancing the activity of GABA in the brain, leading to a calming effect. It has several advantages for use in lab experiments, but its high potency and potential for dependence make it important to use caution when handling and administering this compound. There are several potential future directions for research on 4-Chloro-2-isopropyl-5-methylphenyl 2-methylbenzoate, including investigating its pharmacokinetics and metabolism and developing new compounds with improved therapeutic potential.
Synthesis Methods
The synthesis of 4-Chloro-2-isopropyl-5-methylphenyl 2-methylbenzoate involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This is then reacted with 4-chloro-2-isopropyl-5-methylphenol in the presence of a base to form 4-Chloro-2-isopropyl-5-methylphenyl 2-methylbenzoate. The synthesis of 4-Chloro-2-isopropyl-5-methylphenyl 2-methylbenzoate is relatively straightforward and can be performed using standard laboratory equipment.
Scientific Research Applications
4-Chloro-2-isopropyl-5-methylphenyl 2-methylbenzoate has been used in scientific research to study its potential therapeutic applications. It has been found to have anxiolytic, sedative, hypnotic, and anticonvulsant properties. Researchers have also investigated its potential use in treating anxiety disorders, insomnia, and seizures. 4-Chloro-2-isopropyl-5-methylphenyl 2-methylbenzoate has been shown to be more potent than other benzodiazepines and has a longer half-life, making it a promising candidate for further research.
properties
Molecular Formula |
C18H19ClO2 |
|---|---|
Molecular Weight |
302.8 g/mol |
IUPAC Name |
(4-chloro-5-methyl-2-propan-2-ylphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C18H19ClO2/c1-11(2)15-10-16(19)13(4)9-17(15)21-18(20)14-8-6-5-7-12(14)3/h5-11H,1-4H3 |
InChI Key |
CCZQVEPICGWHGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C(=C2)C)Cl)C(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C(=C2)C)Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B289612.png)
![1-Methyl-6-(phenylcarbamoyl)-4,5,6-trihydrothiazolo[3,2-a][1,5]benzodiazepine-11-ium](/img/structure/B289613.png)
![6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289614.png)
![4,6-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289615.png)
![6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289616.png)
![4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289617.png)
![6-formyl-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289620.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)





![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B289635.png)